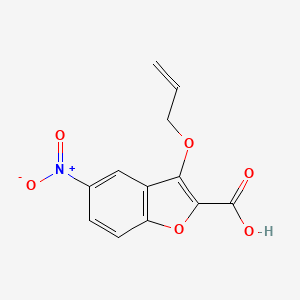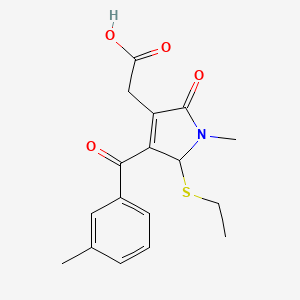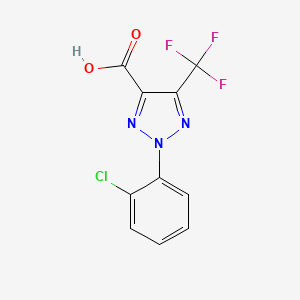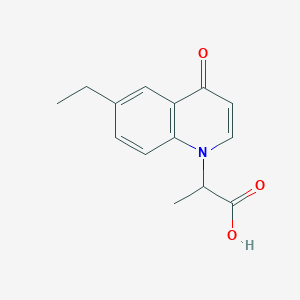
2-(6,6-Dimethyl-1-(4-nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6,6-Dimethyl-1-(4-nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a tetrahydroindole ring, and an acetic acid moiety
准备方法
合成路线和反应条件
2-(6,6-二甲基-1-(4-硝基苯基)-4-氧代-4,5,6,7-四氢-1H-吲哚-2-基)乙酸的合成通常涉及多步有机反应。一种常见的方法包括在酸性条件下,将硝基苯基酮与合适的吲哚衍生物缩合,然后环化,并进行后续的官能团修饰。反应条件通常需要控制温度,并使用催化剂以确保高产率和纯度。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用连续流反应器来优化反应时间和条件。使用先进的纯化技术,如色谱法和结晶,确保以高纯度分离所需的产物。工业方法还注重可扩展性和成本效益,通常采用绿色化学原理来最大程度地减少对环境的影响。
化学反应分析
反应类型
2-(6,6-二甲基-1-(4-硝基苯基)-4-氧代-4,5,6,7-四氢-1H-吲哚-2-基)乙酸可以发生各种化学反应,包括:
氧化: 硝基苯基可以氧化形成硝基衍生物。
还原: 硝基可以在氢化条件下还原为胺基。
取代: 乙酸部分可以参与酯化或酰胺化反应。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用钯催化剂存在下的氢气进行还原反应。
取代: 酯化可以使用醇和酸催化剂来实现,而酰胺化可能涉及胺和偶联剂,如碳二亚胺。
主要产品
科学研究应用
2-(6,6-二甲基-1-(4-硝基苯基)-4-氧代-4,5,6,7-四氢-1H-吲哚-2-基)乙酸已被研究用于以下应用:
化学: 作为合成更复杂分子的构建模块。
生物学: 在生物化学分析中可能用作探针。
医学: 研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发具有特定性能的先进材料,如聚合物和涂料。
作用机制
2-(6,6-二甲基-1-(4-硝基苯基)-4-氧代-4,5,6,7-四氢-1H-吲哚-2-基)乙酸的作用机制涉及其与特定分子靶标的相互作用。硝基苯基可以参与电子转移反应,而吲哚环可能与生物受体相互作用。这些相互作用可以调节各种生化途径,从而导致该化合物观察到的效果。
相似化合物的比较
类似化合物
2,6-二甲基-1,4-二氢-3,5-吡啶二羧酸二乙酯: 以其用作饲料添加剂和其生物活性而闻名。
4,4-二甲基-2-环己烯-1-酮: 用于有机合成,并作为各种化合物的先体。
独特性
2-(6,6-二甲基-1-(4-硝基苯基)-4-氧代-4,5,6,7-四氢-1H-吲哚-2-基)乙酸的独特性在于其官能团的组合,赋予其特定的化学反应性和生物活性。其结构允许进行多种化学修饰,使其成为研究和工业应用的多功能化合物。
属性
分子式 |
C18H18N2O5 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC 名称 |
2-[6,6-dimethyl-1-(4-nitrophenyl)-4-oxo-5,7-dihydroindol-2-yl]acetic acid |
InChI |
InChI=1S/C18H18N2O5/c1-18(2)9-15-14(16(21)10-18)7-13(8-17(22)23)19(15)11-3-5-12(6-4-11)20(24)25/h3-7H,8-10H2,1-2H3,(H,22,23) |
InChI 键 |
FYBLRLVNNMAVGS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(C=C(N2C3=CC=C(C=C3)[N+](=O)[O-])CC(=O)O)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole](/img/structure/B11802853.png)




![5-Bromo-6-chloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11802905.png)
![7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11802906.png)





